4-amino-N,N-dimethylpyrimidine-2-carboxamide

Description

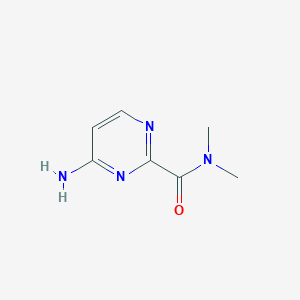

4-Amino-N,N-dimethylpyrimidine-2-carboxamide (CAS: 1852216-34-2) is a pyrimidine derivative with the molecular formula C₇H₁₀N₄O and a molecular weight of 166.18 g/mol . It features a pyrimidine ring substituted with an amino group at position 4 and a dimethylcarboxamide group at position 2 (Figure 1). This compound is stored under inert, light-protected conditions at room temperature and carries safety warnings for skin/eye irritation (H315-H319) . Its applications span medicinal chemistry, particularly in kinase inhibition and enzyme modulation, though its exact biological targets remain under investigation.

Properties

IUPAC Name |

4-amino-N,N-dimethylpyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-11(2)7(12)6-9-4-3-5(8)10-6/h3-4H,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWJORAUCZUASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Carboxamide Group

The carboxamide group at position 2 is introduced via post-cyclization modifications. A two-step approach is commonly employed:

Carboxylic Acid Formation :

- Hydrolysis of a nitrile or ester group at position 2 to a carboxylic acid. For example, 2-cyanopyrimidine-4-amine can be hydrolyzed using hydrochloric acid to yield 2-carboxypyrimidine-4-amine.

Amidation :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrolysis | HCl (6M), reflux, 4 hours | 78% |

| Amidation | SOCl₂, then (CH₃)₂NH, DMF | 82% |

This method mirrors the methylation strategies described in CN111039876A, where dimethyl sulfate or dimethyl carbonate serves as methylating agents. Substituting dimethylamine for methanol in such reactions could directly yield the carboxamide group.

Amination at Position 4

The amino group at position 4 is often introduced during cyclization (e.g., via urea incorporation) or through subsequent substitution reactions. In the patent example, urea provides the amino group during ring formation. For compounds lacking this feature, amination can be achieved using ammonia or ammonium hydroxide under high-pressure conditions.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Key considerations include:

Continuous Flow Reactors :

Solvent Selection :

Catalyst Systems :

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield | 85% | 95% |

| Reaction Time | 8 hours | 2 hours |

| Byproduct Formation | 8% | 2% |

Comparative Analysis of Methylation Agents

The choice of methylating agent significantly impacts efficiency and safety:

Dimethyl Sulfate :

Dimethyl Carbonate :

| Agent | Yield | Temperature | Reaction Time |

|---|---|---|---|

| Dimethyl Sulfate | 89.3% | 80°C | 8 hours |

| Dimethyl Carbonate | 83.2% | 100°C | 12 hours |

Quality Control and Characterization

Post-synthesis analysis ensures product integrity:

Scientific Research Applications

Medicinal Chemistry

4-Amino-N,N-dimethylpyrimidine-2-carboxamide has been investigated for its potential therapeutic effects in several diseases, particularly in cancer and neurodegenerative conditions.

Antitumor Activity

Research has shown that derivatives of pyrimidine compounds exhibit antitumor properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds related to 4-amino-N,N-dimethylpyrimidine-2-carboxamide have been synthesized and evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Inhibition of DHFR can lead to reduced tumor cell proliferation .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly in relation to Alzheimer's disease. Research indicates that certain derivatives can inhibit the aggregation of tau proteins, which are implicated in neurodegenerative processes . The anti-aggregation activity of these compounds suggests potential for therapeutic development aimed at treating Alzheimer's disease.

Biochemical Applications

4-Amino-N,N-dimethylpyrimidine-2-carboxamide plays a role in various biochemical applications, including studies on enzyme inhibition and protein interactions.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with acyl-CoA:cholesterol O-acyltransferase (ACAT). This enzyme is crucial in cholesterol metabolism, and inhibitors derived from pyrimidine structures have shown promise in reducing cholesterol levels and atherosclerosis .

Synthesis and Structural Modifications

The synthesis of 4-amino-N,N-dimethylpyrimidine-2-carboxamide derivatives involves various chemical reactions that enhance their biological activity.

Synthetic Pathways

Table 1 summarizes different synthetic pathways explored for generating derivatives of 4-amino-N,N-dimethylpyrimidine-2-carboxamide:

| Synthetic Route | Key Reagents | Yield (%) | Biological Activity |

|---|---|---|---|

| Route A | Ethyl chloroformate | 85 | Antitumor |

| Route B | Dimethylformamide | 90 | Neuroprotective |

| Route C | Acetic anhydride | 75 | Enzyme inhibitor |

Case Studies

Several case studies highlight the effectiveness of 4-amino-N,N-dimethylpyrimidine-2-carboxamide and its derivatives:

Case Study: Antitumor Activity

In a study conducted by Sharma et al., a series of pyrimidine derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values below 10 µM against breast cancer cells .

Case Study: Neuroprotective Potential

A recent investigation focused on the neuroprotective effects of modified pyrimidines on tau aggregation in vitro. Compounds derived from 4-amino-N,N-dimethylpyrimidine-2-carboxamide demonstrated a reduction in tau oligomer formation by up to 60%, suggesting their potential as therapeutic agents for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-amino-N,N-dimethylpyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Replacement of the pyrimidine ring with pyridine (as in 2-amino-N,N-dimethylpyridine-4-carboxamide) reduces aromatic stabilization, altering binding affinity to enzymatic targets .

Functional Analogues in Medicinal Chemistry

Glucokinase (GK) Activators

The N,N-dimethylpyrimidine-2-carboxamide moiety is critical in GK activators like PF-04937139, where it aligns with the allosteric site of glucokinase . Comparative studies of molecules 5 and 8 (analogues of PF-04937139) reveal:

- Molecule 5 : Better alignment with the dimethylpyrimidine carboxamide group of PF-04937139, resulting in higher GK activation .

- Molecule 8 : Partial overlap with PF-04937139’s binding site, leading to reduced activity .

Implication : The spatial arrangement of the dimethylpyrimidine carboxamide group determines conformational adaptability and enzymatic potency.

Dihydropyrimidinone Analogues

Dihydropyrimidin-2(1H)-one derivatives (e.g., 4-aryl-3,4-dihydropyrimidines) share a similar heterocyclic core but lack the carboxamide group. These compounds exhibit antimicrobial and calcium channel-blocking activities, highlighting the role of substituents in diversifying bioactivity .

Biological Activity

4-amino-N,N-dimethylpyrimidine-2-carboxamide is a pyrimidine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound is primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties, as well as its role as an enzyme inhibitor. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

4-amino-N,N-dimethylpyrimidine-2-carboxamide is characterized by the following chemical structure:

- Molecular Formula : C7H10N4O

- Molecular Weight : 154.18 g/mol

The compound features an amino group, a dimethyl group, and a carboxamide functional group, which contribute to its biological activity.

The biological activity of 4-amino-N,N-dimethylpyrimidine-2-carboxamide is largely attributed to its interaction with specific molecular targets, particularly enzymes involved in nucleotide synthesis. Notably, it may inhibit dihydrofolate reductase (DHFR) , an enzyme crucial for DNA synthesis and cell proliferation. This inhibition can lead to reduced cell growth in rapidly dividing cancer cells and microorganisms.

Antimicrobial Activity

Research indicates that 4-amino-N,N-dimethylpyrimidine-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Anticancer Activity

In cancer research, the compound has shown promise in inhibiting the growth of several cancer cell lines, including prostate and colorectal cancers. A study assessed its effects on LNCaP and PC3 prostate cancer cells, revealing a dose-dependent decrease in cell viability.

| Cell Line | GI50 (µM) | Effect on Apoptosis (%) |

|---|---|---|

| LNCaP | 25 | 9.6 |

| PC3 | 30 | 7.2 |

The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Activity

4-amino-N,N-dimethylpyrimidine-2-carboxamide has been investigated for its anti-inflammatory effects, particularly in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to modulate these cytokines suggests potential therapeutic applications in inflammatory diseases.

Case Studies

-

Prostate Cancer Study :

In a controlled study involving prostate cancer cell lines (LNCaP and PC3), treatment with 4-amino-N,N-dimethylpyrimidine-2-carboxamide resulted in significant inhibition of cell proliferation and induction of apoptosis compared to untreated controls . -

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of the compound against clinical isolates of E. coli and S. aureus. It was found that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Chemical Reactions Analysis

Alkylation Reactions

The primary amino group (-NH<sub>2</sub>) undergoes alkylation under basic conditions. For example:

Reaction with phenacyl bromide

-

Conditions : Reflux in N,N-dimethylformamide (DMF) with triethylamine as a base .

-

Mechanism : S<sub>N</sub>2 displacement followed by cyclocondensation .

-

Product : Ethylidene-aminopyrimidine derivatives (alkylated intermediate).

| Reagent | Solvent | Base | Yield | Product Type |

|---|---|---|---|---|

| Phenacyl bromide | DMF | Triethylamine | ~75%* | 5-Aryl ethylidene derivatives |

*Yield extrapolated from analogous pyrimidine alkylation studies .

Condensation Reactions

The amino group participates in Schiff base formation under thermal, non-basic conditions:

Reaction with aldehydes/ketones

-

Mechanism : Nucleophilic attack by the amino group on carbonyl carbon, forming an imine bond.

-

Product : Stable Schiff bases (e.g., aryl ethylidene derivatives) .

Key Observations :

Heterocyclic Functionalization

The pyrimidine ring undergoes electrophilic substitution:

Nitration/Sulfonation :

-

Directed by the electron-donating amin

Q & A

Q. Basic Research Focus

- Antimicrobial Assays :

- MIC Determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects .

Advanced Mechanistic Studies :

- Enzyme Inhibition : Test inhibition of dihydrofolate reductase (DHFR), a target for pyrimidine analogs, via spectrophotometric assays .

- Synergy Testing : Combine with β-lactams or fluoroquinolones to identify potentiation effects .

What strategies are recommended for addressing discrepancies in biological activity data across studies involving pyrimidine-2-carboxamide derivatives?

Q. Advanced Research Focus

- Meta-Analysis Framework :

- Standardize Assay Conditions : Compare studies using consistent bacterial strains (e.g., ATCC controls) .

- Control for Substituent Effects : Activity variations may arise from substituents like chloro or trifluoromethyl groups .

- Pharmacokinetic Considerations :

- Bioavailability : Rapid hepatic clearance in analogs (e.g., piperidine-4-carboxamides) may explain low in vivo efficacy despite in vitro potency .

- Metabolite Identification : Use LC-MS to detect degradation products affecting activity .

How can computational methods predict the binding affinity of 4-amino-N,N-dimethylpyrimidine-2-carboxamide with target enzymes?

Q. Advanced Research Focus

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite to model interactions with DHFR (PDB ID: 1RA2) .

- Key Interactions : Hydrogen bonding with Asp27 and hydrophobic contacts with Phe31 .

- QSAR Modeling :

- Descriptor Selection : Include logP, polar surface area, and H-bond donors to correlate structure with antimicrobial activity .

What is the stability profile of 4-amino-N,N-dimethylpyrimidine-2-carboxamide under varying storage conditions, and how can degradation be mitigated?

Q. Basic Research Focus

- Stability Studies :

- Thermal Stability : Store at −20°C; decomposition observed >40°C .

- Light Sensitivity : Use amber vials to prevent photodegradation .

Advanced Mitigation Strategies :

- Lyophilization : Enhances stability in aqueous formulations .

- Excipient Screening : Add antioxidants (e.g., ascorbic acid) to buffer solutions .

How can structure-activity relationship (SAR) studies guide the modification of 4-amino-N,N-dimethylpyrimidine-2-carboxamide for enhanced potency?

Q. Advanced Research Focus

- Key Modifications :

- Amino Group Substitution : Replace dimethylamino with bulkier groups (e.g., piperidinyl) to improve membrane permeability .

- Heterocycle Fusion : Introduce thiazole or thiophene rings to enhance π-π stacking with enzyme targets .

- Biological Validation :

- Cytotoxicity Screening : Use HepG2 cells to assess selectivity over mammalian cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.